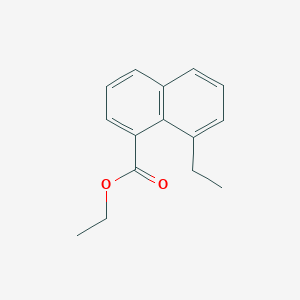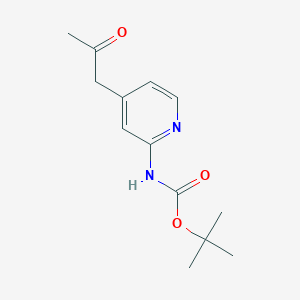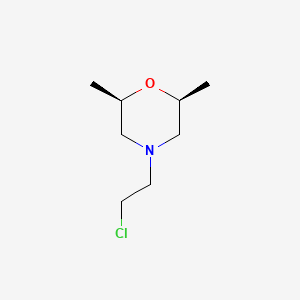![molecular formula C15H21NO3 B8491094 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid
Descripción general
Descripción
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid include other piperidine derivatives and benzyl-substituted compounds. Examples include:
- 3-[(1-Benzyl-4-piperidyl)oxy]butanoic acid
- 3-[(1-Benzyl-4-piperidyl)oxy]pentanoic acid
- 3-[(1-Benzyl-4-piperidyl)oxy]hexanoic acid.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
Clave InChI |
NTMRCMYIPVNXCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8491015.png)





![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)







